N-(7-Chloro-2-methylthiazolo[5,4-d]pyrimidin-5-yl)pivalamide
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Overview
Description
N-(7-Chloro-2-methylthiazolo[5,4-d]pyrimidin-5-yl)pivalamide is a compound that belongs to the class of thiazolopyrimidines.
Preparation Methods
The synthesis of N-(7-Chloro-2-methylthiazolo[5,4-d]pyrimidin-5-yl)pivalamide typically involves multi-step reactions. One common method includes the condensation of 2-chloro-4-methylthiazole with 2-aminopyrimidine under specific conditions to form the thiazolopyrimidine core. This intermediate is then reacted with pivaloyl chloride to yield the final product . Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction environments .
Chemical Reactions Analysis
N-(7-Chloro-2-methylthiazolo[5,4-d]pyrimidin-5-yl)pivalamide undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(7-Chloro-2-methylthiazolo[5,4-d]pyrimidin-5-yl)pivalamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to the disruption of critical biological pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial DNA gyrase, an essential enzyme for bacterial replication .
Comparison with Similar Compounds
N-(7-Chloro-2-methylthiazolo[5,4-d]pyrimidin-5-yl)pivalamide can be compared with other thiazolopyrimidine derivatives, such as:
Thiazolo[4,5-d]pyrimidine: Known for its antibacterial and antifungal properties.
Thiazolo[5,4-d]pyrimidine: Exhibits similar biological activities but may differ in potency and spectrum of activity.
Thiazolo[3,2-a]pyrimidine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C11H13ClN4OS |
---|---|
Molecular Weight |
284.77 g/mol |
IUPAC Name |
N-(7-chloro-2-methyl-[1,3]thiazolo[5,4-d]pyrimidin-5-yl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C11H13ClN4OS/c1-5-13-6-7(12)14-10(15-8(6)18-5)16-9(17)11(2,3)4/h1-4H3,(H,14,15,16,17) |
InChI Key |
RWVOKZFWTHANJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)N=C(N=C2Cl)NC(=O)C(C)(C)C |
Origin of Product |
United States |
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